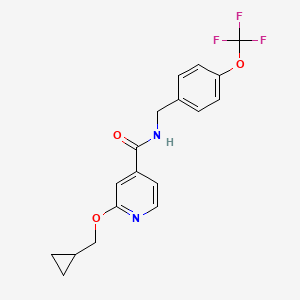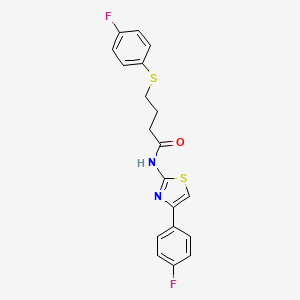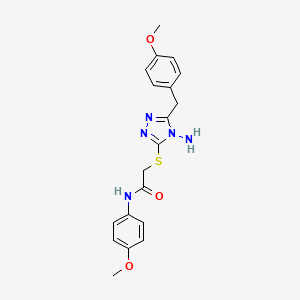
2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide” is a chemical compound . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .Applications De Recherche Scientifique
Co-Crystallization and Molecular Complexes
- Isonicotinamide has been used in co-crystallization with carboxylic acids, illustrating the expanding research on co-crystallization of multiple molecular components. These co-crystals demonstrate variations in stoichiometry and polymorphism, contributing to different packing architectures and phase transitions, highlighting the utility of isonicotinamide in crystallography and materials science (Lemmerer & Fernandes, 2012).
Synthesis of Complex Organic Compounds
- Isonicotinamides have been involved in the synthesis of complex organic compounds such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds represent a new class of cyclic dipeptidyl ureas, illustrating the diverse synthetic applications of isonicotinamides in creating novel organic molecules (Sañudo et al., 2006).
Metallo-Gels and Organo-Gels
- Isonicotinamide derivatives have been used in the formation of metallo-gels and organo-gels. These gels have fibrous structures and exhibit different thermal behaviors, suggesting potential applications in materials science and nanotechnology (Westcott et al., 2009).
Anticancer Research
- Certain isonicotinamide derivatives have shown potential in anticancer research. For instance, ruthenium(II) arene complexes with isonicotinamide have been investigated for their ability to inhibit the growth of cancer cells, indicating a possible role in the development of new cancer therapies (Morris et al., 2001).
Pharmaceutical Research
- In the pharmaceutical field, isonicotinamide derivatives have been explored for their potential as phosphodiesterase inhibitors, indicating their relevance in developing treatments for inflammatory diseases (Moretto et al., 2015).
Synthesis of Xanthine Oxidase Inhibitors
- Isonicotinamide/nicotinamide derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout and related conditions. This highlights their potential in the development of new treatments for these conditions (Zhang et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVLHPVHDJMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2390929.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)


![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)
![(1R,2S,3R,4S)-3-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2390940.png)
![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)
![5-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2390944.png)

![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)

